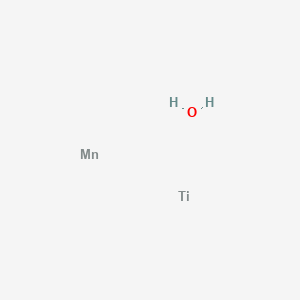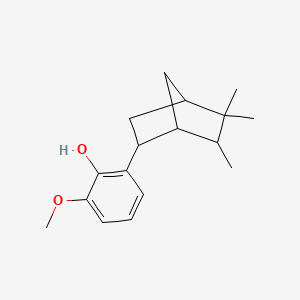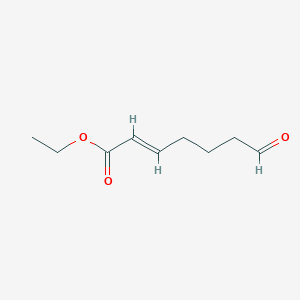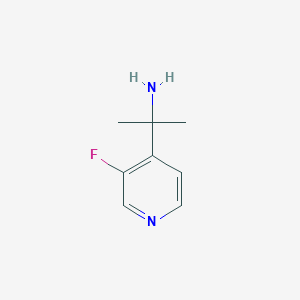
Manganese;titanium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese titanium hydrate is a compound that combines manganese, titanium, and hydrogen. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Manganese and titanium are both transition metals, and their combination with hydrogen forms a hydrate that exhibits interesting chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese titanium hydrate can be synthesized through various methods, including hydrothermal synthesis and chemical coprecipitation. In hydrothermal synthesis, manganese and titanium precursors are reacted in an aqueous solution under high temperature and pressure conditions. Chemical coprecipitation involves the simultaneous precipitation of manganese and titanium compounds from a solution, followed by hydrogenation to form the hydrate .
Industrial Production Methods: Industrial production of manganese titanium hydrate typically involves large-scale hydrothermal synthesis or chemical coprecipitation. These methods are optimized for high yield and purity, with precise control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Manganese titanium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydrogen and the specific chemical environment.
Common Reagents and Conditions:
Oxidation: Manganese titanium hydrate can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out under controlled temperature and pressure conditions.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other elements or groups, facilitated by catalysts and specific reaction conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese and titanium oxides, while reduction can produce metallic manganese and titanium .
Scientific Research Applications
Manganese titanium hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: Manganese titanium hydrate is being investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: The compound is used in the production of advanced materials, such as high-performance alloys and coatings, due to its unique properties
Mechanism of Action
The mechanism by which manganese titanium hydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of hydrogen atoms, enhancing reaction rates and selectivity. The presence of manganese and titanium atoms provides active sites for chemical reactions, while the hydrogen component plays a crucial role in hydrogenation and reduction processes .
Comparison with Similar Compounds
Titanium hydride: Similar to manganese titanium hydrate, titanium hydride is used in hydrogen storage and as a reducing agent.
Manganese hydride:
Uniqueness: Manganese titanium hydrate is unique due to the combination of manganese and titanium, which imparts distinct chemical and physical properties. The synergy between these elements enhances the compound’s catalytic activity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
H2MnOTi |
|---|---|
Molecular Weight |
120.820 g/mol |
IUPAC Name |
manganese;titanium;hydrate |
InChI |
InChI=1S/Mn.H2O.Ti/h;1H2; |
InChI Key |
MJBDQUDLPVKYKQ-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)





![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
